6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on pyrrolopyrimidine derivatives, including compounds similar to the specified chemical, involves innovative synthetic routes and detailed structural analysis. The synthesis of such compounds often proceeds through cycloaddition reactions or interactions with other chemical entities to form new derivatives with distinct structural features. For example, Adams et al. (2005) describe the synthesis of a pyrrolopyrimidine derivative through a low-temperature reaction, showcasing the molecule's complex structure featuring pyrrolopyrimidine moiety with phenyl and methoxyphenyl substituents (Adams et al., 2005). Such studies highlight the chemical versatility and potential for further functionalization of pyrrolopyrimidine derivatives.
Optical and Electronic Properties
Derivatives of pyrrolopyrimidines, including those with structural similarities to the specified compound, have been explored for their photophysical properties. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, exhibiting significant optical properties with potential applications in organic optoelectronic materials. This research underscores the relevance of pyrrolopyrimidine derivatives in the development of new materials with enhanced electronic and photophysical characteristics (Zhang et al., 2014).
Potential Biological Applications
While specific studies directly involving "6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" and its biological applications are not provided, research on closely related pyrrolopyrimidine derivatives demonstrates interest in their potential medicinal and biological applications. For instance, novel pyrrolopyrimidin-6-yl benzenesulfonamides have been identified as potent A2B adenosine receptor antagonists, showcasing the therapeutic potential of this chemical class in addressing conditions mediated by adenosine receptors (Esteve et al., 2006).
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-3-7-15(8-4-13)19-18-17(22-21(26)23-19)12-24(20(18)25)11-14-5-9-16(27-2)10-6-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVOUGHELZSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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